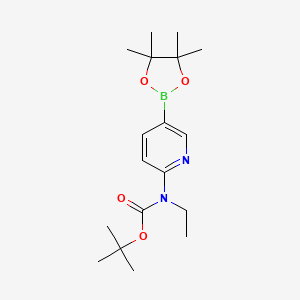
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% (FMIP) is a synthetic compound belonging to the isoindole-1,3-dione family. It is a colorless, crystalline solid that is soluble in organic solvents. FMIP has been used in various scientific research applications, such as organic synthesis, drug discovery, and material science. In addition, it has also been used in biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione involves the reaction of 2-phenylacetoacetonitrile with ethyl chloroformate to form ethyl 2-(2-phenylacetyl)propanoate. This intermediate is then reacted with phthalic anhydride in the presence of potassium carbonate to form 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione. Finally, this compound is reacted with hydrogen fluoride in the presence of acetic acid to introduce the fluoromethyl group and form the desired product.
Starting Materials
2-phenylacetoacetonitrile, ethyl chloroformate, phthalic anhydride, potassium carbonate, hydrogen fluoride, acetic acid
Reaction
Step 1: React 2-phenylacetoacetonitrile with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(2-phenylacetyl)propanoate., Step 2: React ethyl 2-(2-phenylacetyl)propanoate with phthalic anhydride and potassium carbonate in a solvent such as dimethylformamide to form 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione., Step 3: React 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione with hydrogen fluoride in the presence of acetic acid to introduce the fluoromethyl group and form 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione.
Scientific Research Applications
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% has been used in various scientific research applications, such as organic synthesis, drug discovery, and material science. It has been used as a starting material for the synthesis of various organic compounds, such as heterocycles, pharmaceuticals, and polymers. It has also been used as a reagent for the synthesis of drug candidates, including small molecule inhibitors and peptide-based drugs. In addition, it has been used as a building block for the synthesis of various materials, such as polymers, nanomaterials, and biomaterials.
Mechanism Of Action
The mechanism of action of 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A. In addition, it is believed to act as an inhibitor of certain proteins, such as nuclear factor kappa B (NF-kB) and protein kinase C (PKC).
Biochemical And Physiological Effects
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to have antinociceptive and anti-inflammatory effects in animal models.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% in lab experiments is its low cost and availability. In addition, it is relatively stable and can be easily stored. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if not handled properly.
Future Directions
The potential future directions for 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% include the development of new synthetic methods for its production, the development of new applications for its use in scientific research, and the exploration of its mechanism of action. In addition, further research is needed to better understand its biochemical and physiological effects and to develop new strategies for its use in drug discovery and material science. Finally, further research is needed to explore the potential therapeutic applications of 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% and to develop new strategies for its use in clinical trials.
properties
IUPAC Name |
2-(1-fluoro-3-phenylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-11-13(10-12-6-2-1-3-7-12)19-16(20)14-8-4-5-9-15(14)17(19)21/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYIEOHOYDOIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CF)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
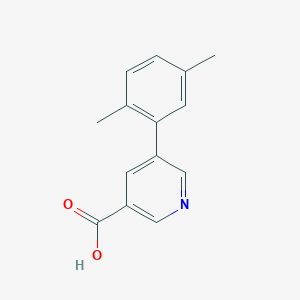
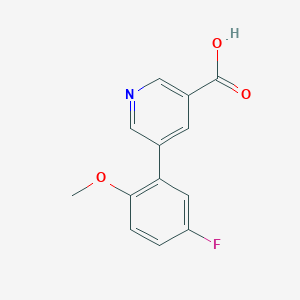
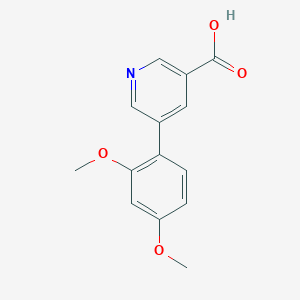
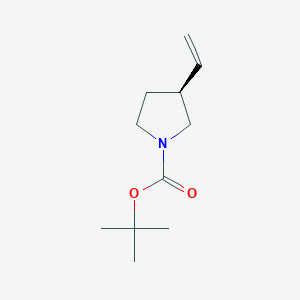

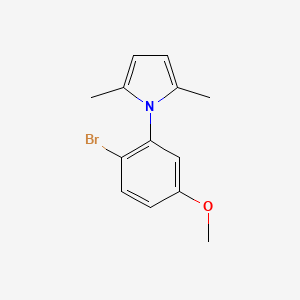

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)
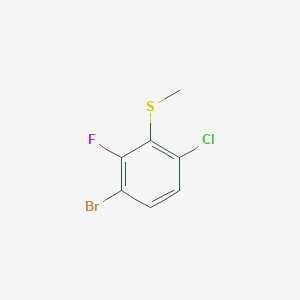

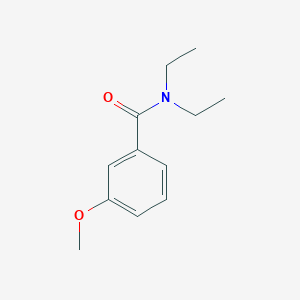
![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
